

Bromoacetone: A Technical Guide for Researchers on its Lachrymatory Properties

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Compound of Interest

Compound Name: Bromoacetone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **bromoacetone** as a lachrymatory agent for research purposes. It covers its chemical properties, mechanism of action, synthesis, and relevant experimental protocols. This document is intended for use by qualified researchers and scientists in a controlled laboratory setting.

Introduction

Bromoacetone ($\text{CH}_3\text{COCH}_2\text{Br}$) is a colorless to pale yellow liquid with a sharp, pungent odor. Historically used as a chemical warfare agent due to its potent lachrymatory (tear-inducing) effects, it now serves as a valuable reagent in organic synthesis.^{[1][2][3]} For researchers, **bromoacetone** is a powerful tool for studying the mechanisms of sensory irritation, pain, and neurogenic inflammation. Its action as a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel makes it a subject of significant interest in drug development and toxicology.^{[3][4]}

Physicochemical and Safety Data

Proper handling of **bromoacetone** is critical due to its hazardous nature. It is a flammable liquid and is fatal if inhaled. It also causes severe skin and eye irritation.^{[5][6]} All work with **bromoacetone** should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Property	Value	Reference
IUPAC Name	1-bromopropan-2-one	[1][3]
CAS Number	598-31-2	[1][3]
Molecular Formula	C ₃ H ₅ BrO	[1][3]
Molecular Weight	136.98 g/mol	[7]
Appearance	Colorless to pale yellow liquid	[1][7]
Odor	Sharp, pungent	[7]
Boiling Point	137-138 °C	[1]
Melting Point	-54 °C	
Flash Point	49 °C	
Density	1.634 g/cm ³	[1]
Solubility	Slightly soluble in water; soluble in acetone, ethanol, and ether	[8]
Vapor Pressure	9.8 mmHg at 25 °C	
Stability	Decomposes on standing, exposure to light, and heat. Often stabilized with magnesium oxide.	[1]

Mechanism of Lachrymatory Action: TRPA1 Activation and Neurogenic Inflammation

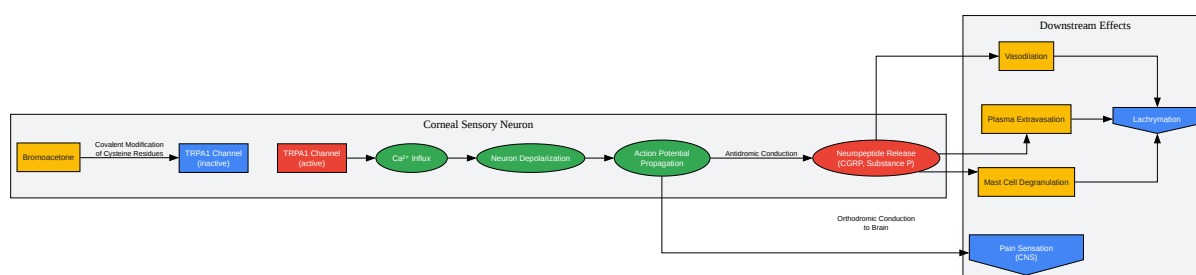
The lachrymatory and irritant effects of **bromoacetone** are primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons, including nociceptors that innervate the cornea, conjunctiva, and respiratory tract.

Bromoacetone, as an electrophilic α -haloketone, acts as a potent agonist of TRPA1. The activation mechanism involves the covalent modification of cysteine residues within the N-terminal ankyrin repeat domain of the TRPA1 channel. This modification induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily calcium (Ca^{2+}) and sodium (Na^{+}), into the neuron.

The influx of cations depolarizes the sensory neuron, triggering the generation of action potentials that propagate to the central nervous system, resulting in the sensations of pain and irritation.

Signaling Pathway of Bromoacetone-Induced Lachrymation

The activation of TRPA1 by **bromoacetone** initiates a downstream signaling cascade that leads to neurogenic inflammation, a key component of the lachrymatory response.



[Click to download full resolution via product page](#)**Bromoacetone**-induced TRPA1 signaling pathway leading to lachrymation.

Upon activation by **bromoacetone**, TRPA1-mediated Ca^{2+} influx leads to the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the peripheral endings of sensory neurons.[9] These neuropeptides act on surrounding blood vessels, causing vasodilation and increased vascular permeability (plasma extravasation).[10][11] This process, known as neurogenic inflammation, contributes to the redness, swelling, and increased fluid secretion characteristic of the lachrymatory response.[9][12]

Quantitative Potency of Bromoacetone

A critical aspect of characterizing a sensory irritant is its potency. This is often expressed as the RD_{50} value, which is the concentration of a chemical that causes a 50% decrease in the respiratory rate of mice, a reflex mediated by trigeminal nerve stimulation.[13] Another important measure is the EC_{50} value, the concentration of an agonist that produces 50% of the maximal response, in this case, for TRPA1 activation.

Despite a thorough literature search, specific RD_{50} and TRPA1 EC_{50} values for **bromoacetone** are not readily available. However, qualitative data from human studies indicate that ocular irritation occurs at concentrations as low as 0.1 ppm.[14] For comparative purposes, the table below includes data for other known TRPA1 agonists.

Compound	RD_{50} (ppm) in mice	TRPA1 EC_{50} (μM)	Reference
Bromoacetone	Not Reported	Not Reported	
Acrolein	1.7	1-5	[4]
Crotonaldehyde	4.6	10-30	[4]
Formaldehyde	3.1	30-100	
Allyl isothiocyanate (AITC)	5.8	0.5-2	[15]
Cinnamaldehyde	130	10-50	[3]

Experimental Protocols

Synthesis of Bromoacetone

The following protocol is adapted from Organic Syntheses, a peer-reviewed source for reliable and detailed experimental procedures.^[8]

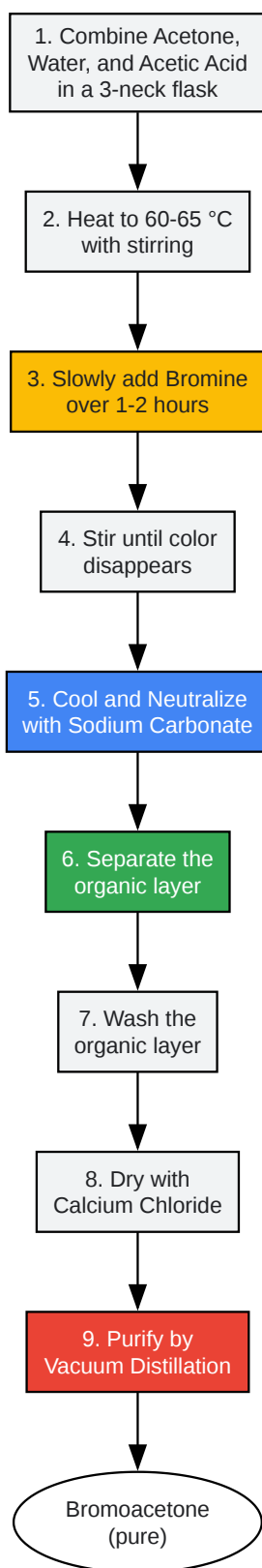
Materials:

- Acetone
- Bromine
- Glacial acetic acid
- Anhydrous sodium carbonate
- Anhydrous calcium chloride
- 5-L three-necked round-bottomed flask
- Mechanical stirrer
- Reflux condenser
- Separatory funnel
- Thermometer
- Water bath

Procedure:

- Set up the 5-L three-necked flask with a mechanical stirrer, reflux condenser, thermometer, and a separatory funnel. The entire apparatus should be in a well-ventilated fume hood.
- To the flask, add 1.6 L of water, 500 mL of acetone, and 372 mL of glacial acetic acid.
- Begin stirring and heat the mixture in a water bath to maintain a temperature of 60-65 °C.

- Carefully add 354 mL (approximately 6.8 moles) of bromine through the separatory funnel over a period of 1-2 hours. The rate of addition should be controlled to prevent the accumulation of unreacted bromine.
- After the addition is complete, continue stirring until the reddish-brown color of bromine disappears.
- Cool the reaction mixture in an ice bath and neutralize it with a saturated solution of sodium carbonate until it is no longer acidic.
- The **bromoacetone** will separate as an oily layer. Transfer the mixture to a large separatory funnel and separate the lower organic layer.
- Wash the organic layer with water, then with a dilute sodium carbonate solution, and finally with water again.
- Dry the crude **bromoacetone** over anhydrous calcium chloride.
- Purify the **bromoacetone** by vacuum distillation, collecting the fraction boiling at 40-42 °C/15 mmHg.



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Workflow for the synthesis of **bromoacetone**.

In Vivo Sensory Irritation and Lachrymatory Response Assay (General Protocol)

While a specific protocol for **bromoacetone** is not available, the following is a generalized procedure for assessing sensory irritation in rodents based on the principles of the ASTM E981 standard test method.^{[5][16]} This method typically uses whole-body plethysmography to measure changes in respiratory rate.^{[1][8][14][17][18]}

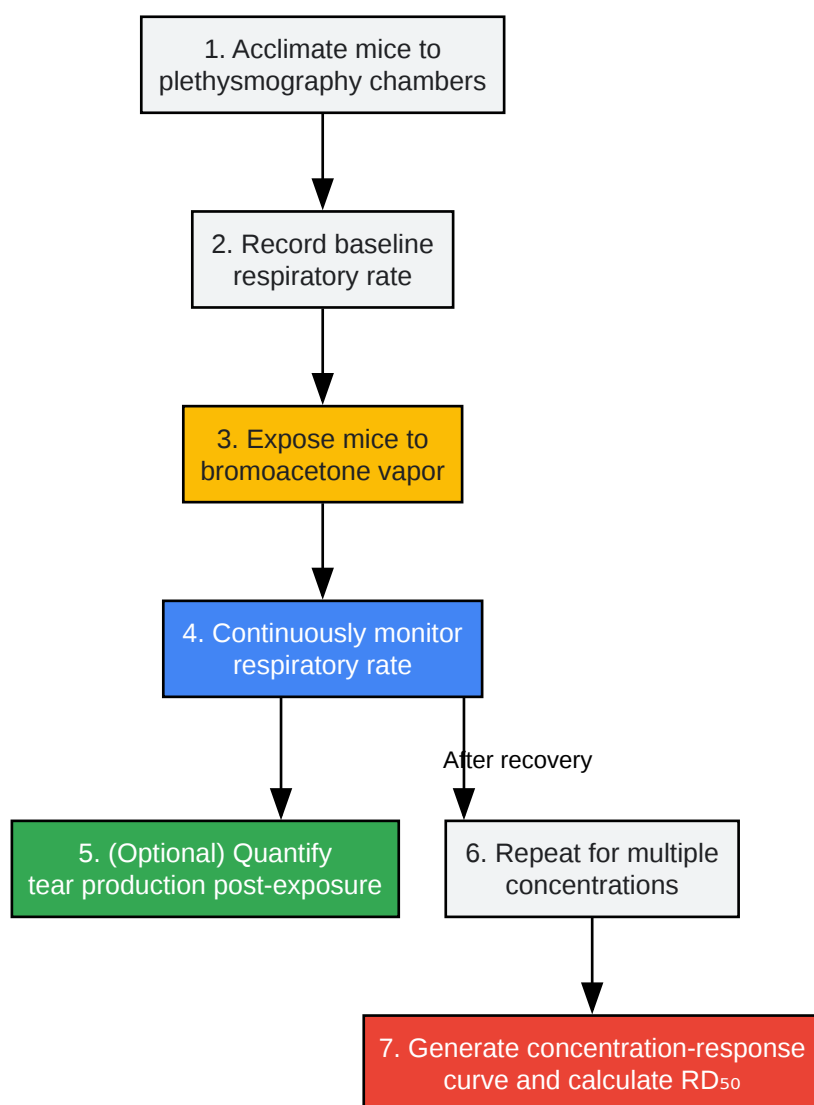
Materials:

- Male BALB/c or Swiss-Webster mice
- Whole-body plethysmograph system
- Vapor generation system for volatile liquids
- Exposure chamber
- Analytical system for monitoring chamber concentration (e.g., GC-FID)
- Schirmer tear test strips or phenol red threads for tear quantification^{[6][19][20][21]}

Procedure:

- **Acclimation:** Acclimate mice to the plethysmography chambers for several days prior to the experiment to reduce stress-induced artifacts in respiratory measurements.^[16]
- **Baseline Measurement:** Place a mouse in the plethysmograph and record its baseline respiratory rate for a stable period (e.g., 15-30 minutes).
- **Exposure:** Introduce a known concentration of **bromoacetone** vapor into the exposure chamber. The concentration should be carefully controlled and monitored throughout the exposure period.
- **Respiratory Monitoring:** Continuously record the respiratory rate during the exposure period (e.g., 30-60 minutes). A decrease in respiratory rate, particularly a pause after inspiration, is indicative of trigeminal nerve stimulation.

- Concentration-Response: Repeat the procedure with different groups of mice at various concentrations of **bromoacetone** to establish a concentration-response curve.
- RD₅₀ Calculation: From the concentration-response curve, calculate the RD₅₀, the concentration that causes a 50% reduction in the respiratory rate.
- Lachrymation Quantification (Optional): Immediately following the exposure period, quantify tear production using a Schirmer tear test or phenol red threads.[6][19][20][21] This provides a direct measure of the lachrymatory response.



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Generalized workflow for in vivo sensory irritation testing.

In Vitro TRPA1 Activation Assay (Calcium Imaging)

This protocol describes a common in vitro method to assess the activation of TRPA1 by **bromoacetone** using a calcium imaging assay in a cell line expressing the channel.[\[22\]](#)[\[23\]](#)[\[24\]](#)

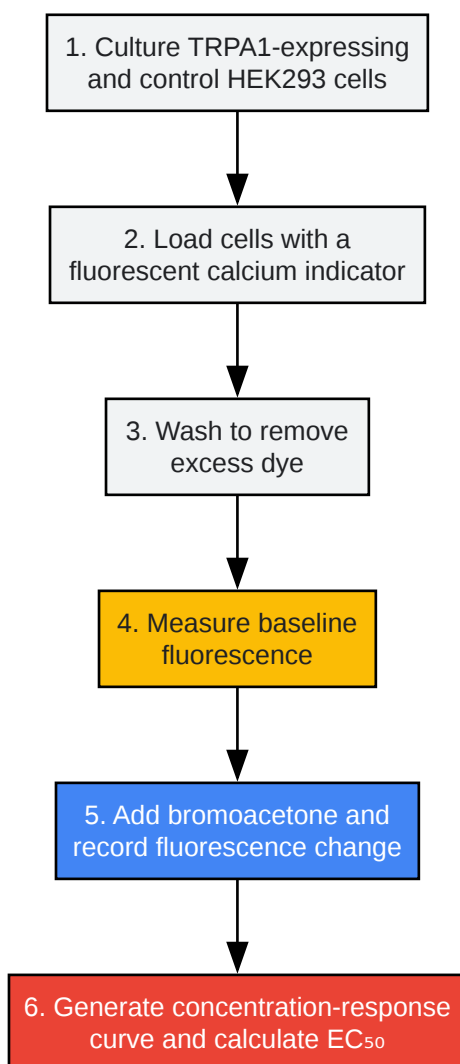
Materials:

- HEK293 cells stably or transiently expressing human TRPA1
- Untransfected HEK293 cells (as a negative control)
- Cell culture medium and reagents
- Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or similar buffer
- **Bromoacetone** stock solution in a suitable solvent (e.g., DMSO)
- A known TRPA1 agonist (e.g., AITC) as a positive control
- A fluorescence microscope or a plate reader with fluorescence capabilities

Procedure:

- **Cell Culture:** Culture the TRPA1-expressing and control HEK293 cells in appropriate multi-well plates or on coverslips.
- **Dye Loading:** Load the cells with a fluorescent calcium indicator dye (e.g., 2-5 μ M Fura-2 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37 °C.
- **Washing:** Wash the cells with HBSS to remove excess dye.
- **Baseline Measurement:** Measure the baseline fluorescence of the cells before adding any compounds.

- **Compound Addition:** Add varying concentrations of **bromoacetone** to the cells and continuously record the fluorescence signal. An increase in intracellular calcium will result in a change in fluorescence intensity.
- **Controls:** In separate wells, add the vehicle (e.g., DMSO) as a negative control and a known TRPA1 agonist (e.g., AITC) as a positive control. Also, test **bromoacetone** on the untransfected cells to confirm the response is TRPA1-dependent.
- **Data Analysis:** Quantify the change in fluorescence as a measure of the increase in intracellular calcium. Plot the response against the concentration of **bromoacetone** to generate a concentration-response curve and calculate the EC₅₀ value.



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Workflow for in vitro TRPA1 activation assay.

Conclusion

Bromoacetone is a potent lachrymatory agent that serves as a valuable tool for researchers studying sensory irritation and pain. Its mechanism of action via the TRPA1 ion channel is a key area of investigation. This guide provides a foundation for the safe handling, synthesis, and experimental use of **bromoacetone** in a research setting. While specific quantitative potency data for **bromoacetone** is lacking in the current literature, the provided protocols offer a framework for its characterization. Researchers are encouraged to consult the primary literature and relevant safety guidelines before undertaking any work with this hazardous compound.

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References

- 1. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tear gas - Wikipedia [en.wikipedia.org]
- 3. Research Progress on TRPA1 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASTM E981:2025 Airborne Chemical Sensory Irritancy Test [bsbedge.com]
- 6. researchgate.net [researchgate.net]
- 7. Bromoacetone | C₃H₅BrO | CID 11715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Invasive and noninvasive methods for studying pulmonary function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Evaluation and Application of the RD50 for Determining Acceptable Exposure Levels of Airborne Sensory Irritants for the General Public - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 15. Intracellular TRPA1 mediates Ca²⁺ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Assessment of Respiratory Function in Conscious Mice by Double-chamber Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tear Production Rate in a Mouse Model of Dry Eye According to the Phenol Red Thread and Endodontic Absorbent Paper Point Tear Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tear Production Rate in a Mouse Model of Dry Eye According to the Phenol Red Thread and Endodontic Absorbent Paper Point Tear Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. TRPA1-dependent and -independent activation by commonly used preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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